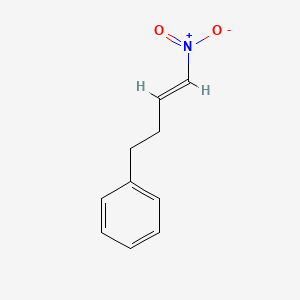
3-Chlorophenyl hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorophenyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a chlorophenyl group attached to a hydrazinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl hydrazinecarboxylate typically involves the reaction of 3-chlorophenylhydrazine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Chlorophenylhydrazine+Ethyl chloroformate→3-Chlorophenyl hydrazinecarboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Chlorophenyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
3-Chlorophenyl hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chlorophenyl hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways and targets are subject to ongoing research.
類似化合物との比較
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
- Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Comparison: 3-Chlorophenyl hydrazinecarboxylate is unique due to the presence of a single chlorine atom on the phenyl ring, which influences its reactivity and properties. In contrast, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has two chlorine atoms, which can lead to different chemical behavior and applications. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate contains a cyano group, which significantly alters its electronic properties and reactivity compared to this compound.
特性
CAS番号 |
194419-63-1 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC名 |
(3-chlorophenyl) N-aminocarbamate |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-2-1-3-6(4-5)12-7(11)10-9/h1-4H,9H2,(H,10,11) |
InChIキー |
LEJFNODWSIFKGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


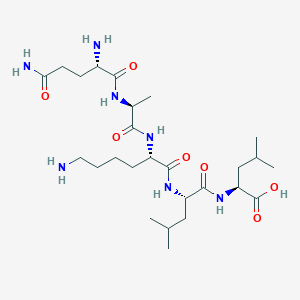
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
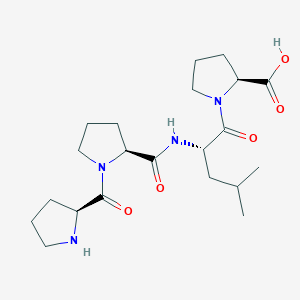
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
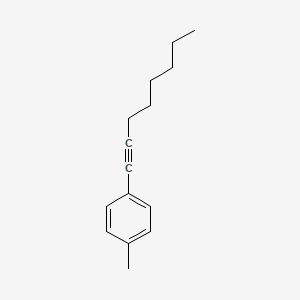

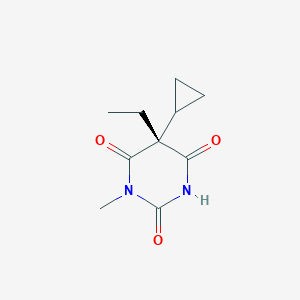
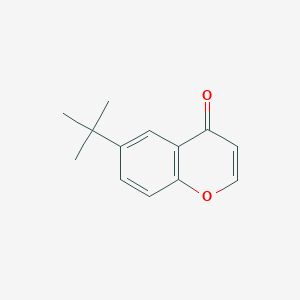
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
